molecular formula C7H15N B13583909 4,4-Dimethylpent-2-en-1-amine

4,4-Dimethylpent-2-en-1-amine

Cat. No.: B13583909
M. Wt: 113.20 g/mol
InChI Key: HLZOYFYFAKWYNH-SNAWJCMRSA-N
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Description

4,4-Dimethylpent-2-en-1-amine is an aliphatic amine characterized by a five-carbon chain with a double bond at the C2 position and two methyl groups substituted at the C4 carbon.

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(E)-4,4-dimethylpent-2-en-1-amine

InChI

InChI=1S/C7H15N/c1-7(2,3)5-4-6-8/h4-5H,6,8H2,1-3H3/b5-4+

InChI Key

HLZOYFYFAKWYNH-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)/C=C/CN

Canonical SMILES

CC(C)(C)C=CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethylpent-2-en-1-amine can be achieved through several methods. One common approach involves the reduction of nitriles using lithium aluminum hydride (LAH). For instance, the reduction of 4,4-dimethylpent-2-enenitrile with LAH in anhydrous ether yields 4,4-Dimethylpent-2-en-1-amine .

Industrial Production Methods

Industrial production methods for 4,4-Dimethylpent-2-en-1-amine typically involve large-scale reduction processes. These methods often use catalytic hydrogenation techniques, where the nitrile precursor is hydrogenated in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpent-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethylpent-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylpent-2-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, making it reactive in various chemical environments. The double bond in the structure also allows for addition reactions, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Comparison with 4-Methoxy-4-methylpentan-1-amine Hydrochloride

Structural Differences :

  • 4,4-Dimethylpent-2-en-1-amine : Contains a double bond (C2) and two methyl groups (C4).
  • 4-Methoxy-4-methylpentan-1-amine Hydrochloride : Saturated carbon chain with methoxy (-OCH3) and methyl (-CH3) groups at C4 .

Synthetic Approaches :
The synthesis of 4-methoxy-4-methylpentan-1-amine involves alkylation using KH and methyl iodide (MeI), followed by purification via silica gel chromatography . For 4,4-dimethylpent-2-en-1-amine, a similar alkylation strategy might be employed, but the presence of the double bond would necessitate controlled reaction conditions to prevent isomerization or polymerization.

Reactivity :
The methoxy group in 4-methoxy-4-methylpentan-1-amine enhances solubility in polar solvents, while the double bond in 4,4-dimethylpent-2-en-1-amine could facilitate conjugate addition reactions or participation in Diels-Alder chemistry.

Comparison with N,N-Dimethylpent-4-en-2-yn-1-amine

Structural Differences :

  • 4,4-Dimethylpent-2-en-1-amine : Double bond at C2, primary amine.
  • N,N-Dimethylpent-4-en-2-yn-1-amine : Contains both a triple bond (C2) and a double bond (C4), with a tertiary dimethylamine group .

Applications :
The triple bond in N,N-dimethylpent-4-en-2-yn-1-amine enables click chemistry applications, whereas the double bond in 4,4-dimethylpent-2-en-1-amine may favor electrophilic additions. The tertiary amine in the former offers greater steric hindrance, reducing nucleophilicity compared to the primary amine in the target compound.

Comparison with Aromatic Amines (e.g., [1,1'-Biphenyl]-4-amine)

Structural Differences :

  • 4,4-Dimethylpent-2-en-1-amine : Aliphatic, unsaturated.
  • [1,1'-Biphenyl]-4-amine : Aromatic biphenyl system with a primary amine .

Thermodynamic Properties :
Aromatic amines like [1,1'-Biphenyl]-4-amine exhibit higher melting points (e.g., 53–55°C) due to π-π stacking, while aliphatic amines such as 4,4-dimethylpent-2-en-1-amine are likely liquids at room temperature. The conjugated double bond in the latter may lower its boiling point compared to saturated analogs .

Comparison with Phenethylamine Derivatives (e.g., alpha-ethyl 2C-D)

Structural Differences :

  • 4,4-Dimethylpent-2-en-1-amine : Aliphatic chain with double bond.
  • alpha-Ethyl 2C-D : Aromatic 2,5-dimethoxy-4-methylphenyl group attached to a butan-2-amine backbone .

Analytical Characterization :
Phenethylamine derivatives like alpha-ethyl 2C-D are analyzed via GC-MS, FTIR, and HPLC-TOF to confirm purity and structure . Similar techniques would apply to 4,4-dimethylpent-2-en-1-amine, with GC-MS being critical for identifying fragmentation patterns influenced by the double bond and methyl groups.

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Functional Groups Reactivity Highlights
4,4-Dimethylpent-2-en-1-amine C7H15N Primary amine, C=C bond Conjugate addition, alkylation
4-Methoxy-4-methylpentan-1-amine C7H17NO Primary amine, methoxy, methyl Nucleophilic substitution
N,N-Dimethylpent-4-en-2-yn-1-amine C7H13N Tertiary amine, C≡C, C=C Click chemistry, cycloadditions
[1,1'-Biphenyl]-4-amine C12H11N Aromatic amine Electrophilic substitution

Table 2: Analytical Techniques for Amine Characterization

Technique Application Example (Evidence Source) Relevance to 4,4-Dimethylpent-2-en-1-amine
GC-MS Purity analysis of alpha-ethyl 2C-D Confirm molecular ion and fragmentation
FTIR-ATR Functional group identification Detect NH2 stretches and C=C vibrations
HPLC-TOF High-resolution mass confirmation Verify molecular weight and adducts
Silica Gel Chromatography Purification of 4-methoxy-4-methylpentan-1-amine Isolate product from byproducts

Research Findings and Implications

  • Steric Effects : The 4,4-dimethyl substitution in the target compound may hinder reactions at the C4 position, contrasting with less hindered analogs like 4-methoxy-4-methylpentan-1-amine .
  • Electronic Effects : The double bond in 4,4-dimethylpent-2-en-1-amine could increase susceptibility to oxidation compared to saturated amines.
  • Synthetic Utility: Potential applications in asymmetric catalysis or polymer precursors, leveraging the amine and alkene functionalities.

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